molecular formula C16H16ClNO2 B5969250 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide

Cat. No. B5969250
M. Wt: 289.75 g/mol
InChI Key: HNTBJHYYRUUDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders such as obsessive-compulsive disorder (OCD), depression, and panic disorder. Clomipramine was first synthesized in the early 1960s and has been widely used since then due to its efficacy in treating mental health disorders.

Mechanism of Action

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to an increased activation of postsynaptic receptors, which in turn leads to the therapeutic effects of 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has also been found to have anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and constipation.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on the brain. However, 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide also has limitations for lab experiments. It has a relatively low selectivity for serotonin and norepinephrine transporters, which can lead to off-target effects. Additionally, 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has a long half-life, which can make it difficult to study the acute effects of the drug.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide. One area of research is the development of more selective serotonin and norepinephrine reuptake inhibitors that have fewer side effects than 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide. Another area of research is the development of new drugs that target other neurotransmitter systems, such as the dopamine system, for the treatment of mental health disorders. Finally, there is a need for more research on the long-term effects of 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide on the brain and body.

Synthesis Methods

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide is synthesized by starting with 3-chloroaniline, which is reacted with 3-hydroxybenzaldehyde in the presence of a reducing agent to form the intermediate 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanenitrile. The nitrile group is then reduced to form the amine group, and the resulting compound is acylated with N-methylpropanoyl chloride to form 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide.

Scientific Research Applications

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has been extensively studied for its efficacy in treating mental health disorders such as OCD, depression, and panic disorder. It has been found to be effective in reducing the symptoms of these disorders and improving the quality of life of patients. 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has also been studied for its potential use in treating other disorders such as chronic pain, irritable bowel syndrome, and premature ejaculation.

properties

IUPAC Name

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-18-16(20)10-14(11-5-4-6-12(19)9-11)13-7-2-3-8-15(13)17/h2-9,14,19H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTBJHYYRUUDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1=CC(=CC=C1)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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